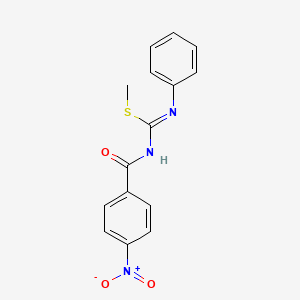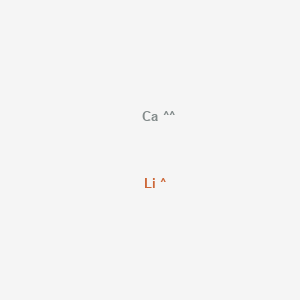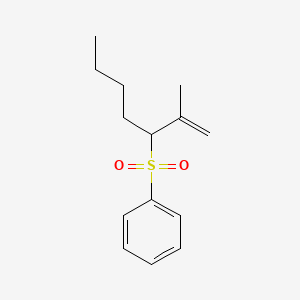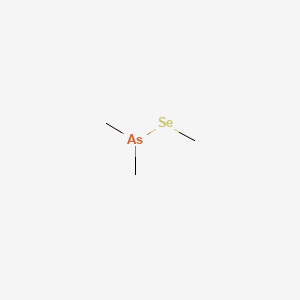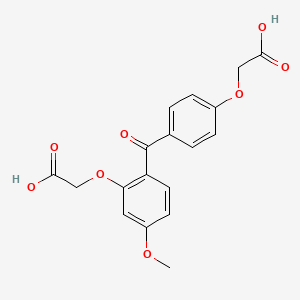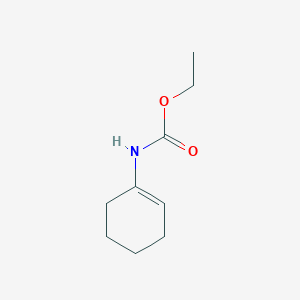
Dibenzo(b,e)(1,4)dioxin-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(b,e)(1,4)dioxin-1,2-diol is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with two hydroxyl groups attached at the 1 and 2 positions. This compound is a derivative of dibenzo-1,4-dioxin, which is known for its stability and resistance to degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin-1,2-diol can be achieved through various methods. One common approach involves the reaction of hexafluoroacetone trihydrate with aromatic monomers in the presence of triflic anhydride and 1,2-dichloroethane . Another method includes the polymerization of dibenzo-1,4-dioxin with hexafluoroacetone trihydrate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo(b,e)(1,4)dioxin-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of biphenylquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups onto the benzene rings.
Applications De Recherche Scientifique
Dibenzo(b,e)(1,4)dioxin-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Mécanisme D'action
The mechanism of action of dibenzo(b,e)(1,4)dioxin-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways and exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo-1,4-dioxin: The parent compound, known for its stability and resistance to degradation.
Polychlorinated dibenzodioxins: Toxic derivatives with significant environmental impact.
Polybrominated dibenzodioxins: Similar in structure to polychlorinated dibenzodioxins but with bromine substituents.
Uniqueness
Dibenzo(b,e)(1,4)dioxin-1,2-diol is unique due to the presence of hydroxyl groups at the 1 and 2 positions, which impart distinct chemical and biological properties. These hydroxyl groups enhance the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
71866-41-6 |
|---|---|
Formule moléculaire |
C12H8O4 |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
dibenzo-p-dioxin-1,2-diol |
InChI |
InChI=1S/C12H8O4/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6,13-14H |
Clé InChI |
DOAGAFMOYJEXRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)

![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)
